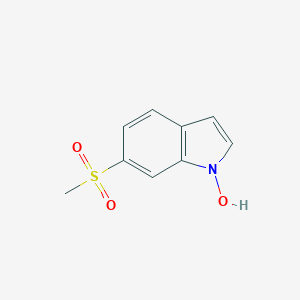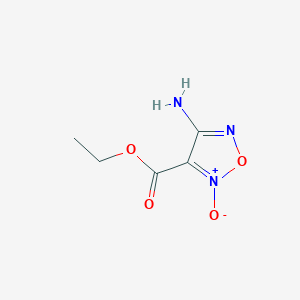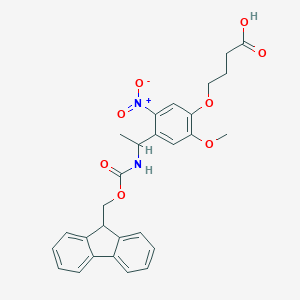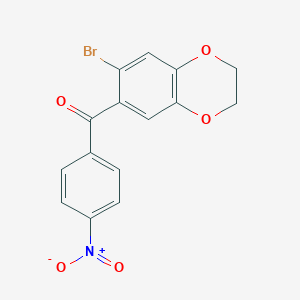
2-(1-Méthylhydrazinyl)-5-(trifluorométhyl)pyridine
Vue d'ensemble
Description
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is a pyridine derivative used in various chemical reactions and as a precursor in organic synthesis. It serves as a significant compound in the field of chemistry due to its unique molecular structure and chemical properties.
Synthesis Analysis
The compound has been utilized as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation reactions, leading to the formation of complex organic structures such as the isoquinoline backbone. The synthesis showcases good yields and high regioselectivity, indicating its efficiency in organic synthesis processes (Shengxian Zhai et al., 2017).
Molecular Structure Analysis
Studies have explored the molecular structure of compounds similar to 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, focusing on aspects like intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics. These analyses help in understanding the structural stability and reactive nature of the molecule (J. Michalski et al., 2013).
Chemical Reactions and Properties
The compound acts as an intermediate in various chemical reactions, demonstrating a broad substrate scope. Its chemical reactions include forming new bonds and structures, such as in the alkenylation/annulation processes, showcasing its versatility in organic synthesis (Shengxian Zhai et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine are not detailed in the current research data, related compounds have been examined for their crystal structures and vibrational spectra, providing insights into the physical characteristics that can be inferred for this compound.
Chemical Properties Analysis
The chemical properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, such as reactivity and stability, are deduced from its role in synthesis reactions and molecular structure analysis. Its application in directing group chemistry and participation in bond formations underlines its chemical behavior in various conditions (Shengxian Zhai et al., 2017).
Applications De Recherche Scientifique
Cyclisation catalysée au cobalt
Ce composé a été utilisé dans une cyclisation catalysée au cobalt de thiophène-2-carbohydrazides avec des maléimides . Ce processus implique l'utilisation de 2-(1-Méthylhydrazinyl)-5-(trifluorométhyl)pyridine comme groupe directeur bidentate facilement éliminable. La réaction offre une approche alternative et polyvalente pour construire des pyridones fusionnées au thiophène en utilisant un catalyseur au cobalt peu coûteux .
Fonctionnalisation C–H/N–H
Le composé a été utilisé dans une fonctionnalisation directe C–H/N–H catalysée au cobalt de thiophène-2-carbohydrazides avec des maléimides . Cette cycloaddition formelle [4+2] a été réalisée pour la première fois et elle fournit une approche alternative et polyvalente pour construire des pyridones fusionnées au thiophène en utilisant un catalyseur au cobalt peu coûteux .
Groupe directeur éliminable par réduction
This compound a été utilisé comme groupe directeur éliminable par réduction dans une cascade d'alcénylation/annulation de liaison C (sp2)–H catalysée au cobalt . Cette réaction présente un large éventail de substrats, les produits étant obtenus avec des rendements bons à excellents et une haute régiosélectivité .
Formation de la charpente isoquinoléine
Le composé a été utilisé pour former une charpente isoquinoléine en réagissant avec un alcyne terminal ou interne suivi d'une annulation . Cette réaction présente un large éventail de substrats, les produits étant obtenus avec des rendements bons à excellents et une haute régiosélectivité .
Couplage oxydant des hydrazides benzoïques
Le composé a été utilisé dans un couplage oxydant catalysé au cobalt d'hydrazides benzoïques avec des maléimides . Ce protocole de cascade de fonctionnalisation C–H/spirocyclisation montre une grande efficacité et une remarquable tolérance aux groupes fonctionnels <svg class="icon" height="16" p-id="1735" t="17092
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-13(11)6-3-2-5(4-12-6)7(8,9)10/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYILLLQHBJCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380652 | |
| Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163620-24-4 | |
| Record name | 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163620-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
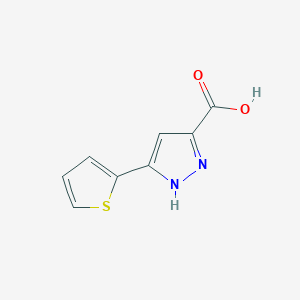
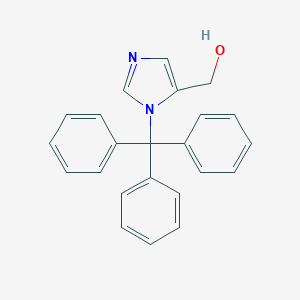
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)
![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
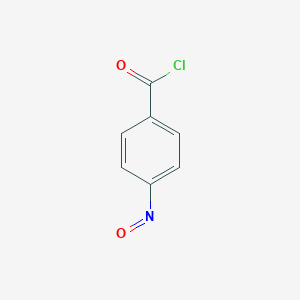


![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)

